molecular formula C12H14O4 B8436464 Methyl 6-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxylate

Methyl 6-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxylate

Cat. No.: B8436464
M. Wt: 222.24 g/mol
InChI Key: VZRMYYVYYGOFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by its hydroxyl group at the 6th position, two methyl groups at the 2nd position, and a carboxylic acid methyl ester group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 6-hydroxy-2,2-dimethyl-3H-1-benzofuran-4-carboxylate

InChI

InChI=1S/C12H14O4/c1-12(2)6-9-8(11(14)15-3)4-7(13)5-10(9)16-12/h4-5,13H,6H2,1-3H3

InChI Key

VZRMYYVYYGOFGH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C=C2O1)O)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 7-bromo-6-hydroxy-2,2-dimethyl-2,3-dihydro-benzofuran-4-carboxylic acid methyl ester (197d) (52 g, 0.17 mol) and 10% Pd on Carbon (5 g) in MeOH (1 L) was stirred under 50 Psi of H2 at 35-40° C. for 3 days. After HPLC indicated complete consumption of 197d, the reaction mixture was filtered through Celite and the filtrate was concentrated to give the title compound (30.6 g, 79.6%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 6.93 (s, 1H), 6.39 (s, 1H), 5.32 (s, 1H), 3.81 (s, 3H), 3.17 (s, 2H), 1.40 (s, 6H).
Name
7-bromo-6-hydroxy-2,2-dimethyl-2,3-dihydro-benzofuran-4-carboxylic acid methyl ester
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79.6%

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